
3-Chloropropane-1-sulfinyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloropropane-1-sulfinyl chloride: is a chemical compound with the molecular formula C3H6Cl2O2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfinyl group attached to a three-carbon chain with a chlorine atom at the terminal position. This compound is used as an intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for preparing 3-Chloropropane-1-sulfinyl chloride involves the direct chlorination of 3-chloropropane-1-sulfonic acid. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Sulfonation: Another method involves the sulfonation of 3-chloropropane using sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) followed by chlorination to introduce the sulfinyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Chloropropane-1-sulfinyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols. These reactions typically occur under mild conditions with the use of a base to neutralize the by-products.
Oxidation and Reduction: The sulfinyl group in this compound can be oxidized to form sulfonyl chlorides or reduced to form sulfides. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Hydrogen peroxide and potassium permanganate are used in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride and sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: The major products include substituted sulfinyl compounds such as sulfinamides, sulfinates, and sulfinyl ethers.
Oxidation: The major products are sulfonyl chlorides.
Reduction: The major products are sulfides.
科学的研究の応用
Chemistry: 3-Chloropropane-1-sulfinyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the preparation of chiral auxiliaries and ligands for asymmetric synthesis.
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It is employed in the synthesis of enzyme inhibitors and other bioactive molecules.
Medicine: This compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of antiviral and anticancer drugs. It is also used in the preparation of diagnostic agents and imaging probes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives. It is also used in the manufacture of electronic materials and coatings.
作用機序
The mechanism of action of 3-Chloropropane-1-sulfinyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted sulfinyl compounds. The sulfinyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
3-Chloropropane-1-sulfonyl chloride: Similar in structure but contains a sulfonyl group instead of a sulfinyl group.
3-Chloropropane-1-thiol: Contains a thiol group instead of a sulfinyl group.
3-Chloropropane-1-amine: Contains an amine group instead of a sulfinyl group.
Uniqueness: 3-Chloropropane-1-sulfinyl chloride is unique due to the presence of the sulfinyl group, which imparts distinct reactivity and chemical properties. This compound is particularly useful in the synthesis of chiral sulfinyl compounds and as an intermediate in the preparation of various bioactive molecules.
特性
分子式 |
C3H6Cl2OS |
|---|---|
分子量 |
161.05 g/mol |
IUPAC名 |
3-chloropropane-1-sulfinyl chloride |
InChI |
InChI=1S/C3H6Cl2OS/c4-2-1-3-7(5)6/h1-3H2 |
InChIキー |
DYUXKYMOAGRODF-UHFFFAOYSA-N |
正規SMILES |
C(CS(=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
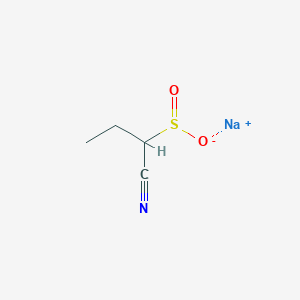
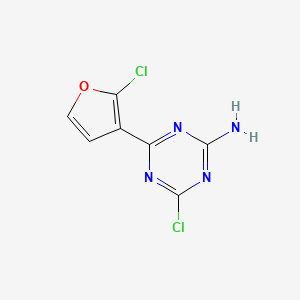
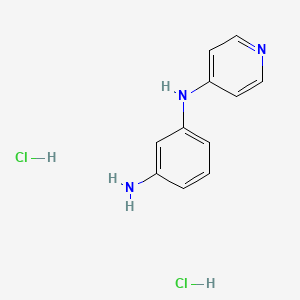
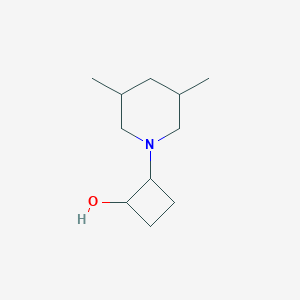
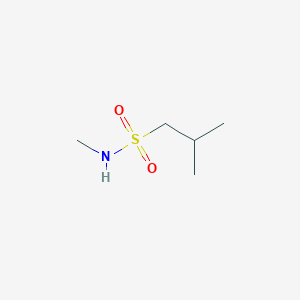


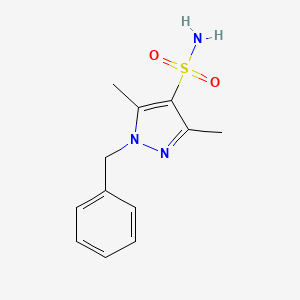

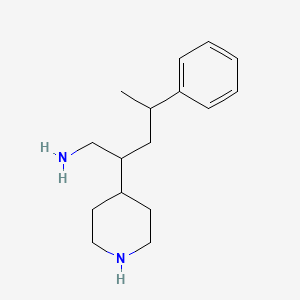
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
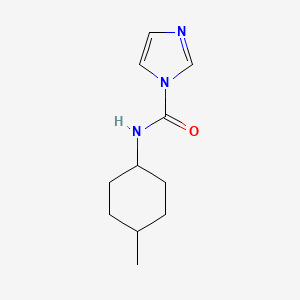
![2-[(Dimethylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13185272.png)
